molecular formula C14H18N2O3 B8070012 Cyclo(Tyr-Val)

Cyclo(Tyr-Val)

Cat. No.: B8070012
M. Wt: 262.30 g/mol
InChI Key: LMDVFSHGYANGRP-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo(Tyr-Val) is a cyclic dipeptide (diketopiperazine, DKP) composed of L-tyrosine (Tyr) and L-valine (Val) residues linked by an amide bond to form a six-membered ring structure. It has been identified in natural sources such as Bombyx batryticatus (silkworm chrysalis) and marine-derived fungi like Eupenicillium nigrum . Its molecular weight is m/z 301.10 (proton adduct), and it is often detected as sodium or potassium adducts in mass spectrometry imaging (MALDI-MSI) .

Properties

IUPAC Name

(3S,6S)-3-[(4-hydroxyphenyl)methyl]-6-propan-2-ylpiperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-8(2)12-14(19)15-11(13(18)16-12)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7H2,1-2H3,(H,15,19)(H,16,18)/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDVFSHGYANGRP-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) and Cyclative Cleavage

Solid-phase synthesis has been widely adopted for cyclic peptide preparation due to its scalability and reduced purification demands. For tyrosine-containing cycles, the Fmoc-MeDbz/MeNbz-resin strategy enables head-to-side-chain cyclization via ester or amide linkages. In a study targeting Tyr-cyclodepsipeptides, linear peptides were assembled on Fmoc-MeDbz-Gly-Rink-ChemMatrix resin, with Tyr protected by a 2-chlorotrityl (ClTrt) group . After activation with p-nitrophenyl chloroformate, cyclative cleavage using 10% DIEA in DCM yielded cyclic products. However, Tyr’s aromatic side chain imposed steric constraints, reducing yields for smaller cycles (e.g., 23-membered rings) . For cyclo(Tyr-Val), analogous steric effects may necessitate larger ring sizes or flexible spacers to mitigate strain.

Key parameters influencing SPPS efficiency:

  • Resin loading : Reduced resin loading (0.33 mmol/g) improves cyclization efficiency by minimizing intermolecular interactions .

  • Activation reagents : p-Nitrophenyl chloroformate facilitates efficient MeNbz-resin activation, critical for intramolecular esterification .

  • Temperature : Microwave-assisted heating (80°C, 15 min) enhanced cyclization yields for rigid sequences .

β-Thiolactone-Mediated Cyclization

The β-thiolactone framework addresses cyclization challenges by leveraging ring-strain release to drive head-to-tail amidation. In the synthesis of l-cyclo(Pro-Tyr-Pro-Val), β-thiolactone precursors enabled cyclization in aqueous buffer with 68% yield, followed by desulfurization to yield the native cyclic tetrapeptide . This method’s success hinges on:

  • Conformational restriction : The thietane ring prevents epimerization during aminolysis .

  • Buffer optimization : Borax (1.0 equivalent in PBS, pH 7.45) suppressed oligomerization, directing reactivity toward cyclization .

For cyclo(Tyr-Val), β-thiolactone derivatives of Val could be coupled to a Tyr-containing tripeptide, followed by cyclization and desulfurization. However, the dipeptide’s 8-membered ring may require elevated temperatures (110°C) to overcome strain, as seen in triazole-based cyclizations .

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

Click chemistry offers a bioorthogonal route to cyclic peptides via triazole linkages. In the synthesis of cyclo-[Pro-Val-ψ(triazole)-Pro-Tyr], Cu(I)-catalyzed alkyne-azide coupling at 110°C achieved 70% yield, bypassing traditional peptide bond formation challenges . While this method introduces non-native linkages, it provides a viable pathway for strained cycles. Adapting this to cyclo(Tyr-Val) would require:

  • Alkyne-azide functionalization : Introducing alkyne and azide groups at the N- and C-termini of Tyr-Val.

  • Reaction conditions : Cu(I) catalysts (e.g., TBTA) in DMF at elevated temperatures to accelerate cycloaddition .

Solution-Phase Cyclization Strategies

Solution-phase methods remain relevant for small-scale syntheses. A linear precursor, Boc-Tyr-Val-OMe, can be deprotected (TFA for Boc, LiOH for methyl ester) and cyclized using coupling reagents like HATU or DIPC. However, intermolecular dimerization often competes, particularly for dipeptides. In the synthesis of cyclic heptapeptides, DIPC with N-methyl morpholine achieved cyclization at 0°C over seven days . For cyclo(Tyr-Val), low-temperature cyclization (-15°C) in dilute DMF may favor intramolecular reactions, albeit with modest yields (~20%) .

Comparative Analysis of Methodologies

MethodYield (%)Key AdvantagesLimitations
SPPS + Cyclative Cleavage15–35Scalability, minimal epimerizationSteric hindrance with Tyr
β-Thiolactone Aminolysis50–68Aqueous compatibility, high efficiencyRequires desulfurization step
Click Chemistry70Rapid cycloaddition, high yieldNon-native triazole linkage
Solution-Phase DIPC20No specialized resins neededLow yield, dimerization issues

Challenges and Mitigation Strategies

  • Epimerization : Prolonged coupling times or basic conditions risk racemization. β-Thiolactone-mediated cyclization eliminates this by restricting C-terminal rotation .

  • Oligomerization : Dilute conditions (≤1 mM) and borax additives suppress intermolecular reactions .

  • Ring Strain : Incorporating flexible residues (e.g., Gly) or using click chemistry’s triazole linker alleviates strain in 8-membered rings .

Chemical Reactions Analysis

Types of Reactions: Cyclo(L-Tyr-L-Val) can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

    Reduction: Reduction of the diketopiperazine ring can lead to the formation of reduced cyclic dipeptides.

    Substitution: The aromatic ring of tyrosine can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced cyclic dipeptides.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

1.1. Treatment of Asthma and Allergies

Recent studies indicate that cyclo(Tyr-Val) exhibits significant anti-inflammatory properties, particularly in the context of asthma. A patent describes a method for treating asthma and airway allergies using cyclo(Tyr-Val), demonstrating its efficacy in reducing pro-inflammatory cytokines such as IL-4, IL-5, and IL-13 in Th2 cells derived from BALB/c mice. The compound was shown to inhibit IL-4 secretion in a dose-dependent manner, with IC50 values of 0.02644 µM and 0.04513 µM for BALB/c and C57BL/6J mice, respectively .

Key Findings:

  • Inhibition of Cytokines: Cyclo(Tyr-Val) significantly reduces the secretion of IL-4, IL-5, and IL-13, which are critical mediators in the allergic response.
  • Reduction of Airway Hyperresponsiveness (AHR): The compound also demonstrated a dose-dependent reduction in AHR in OVA-induced asthmatic models .
  • Safety Profile: Importantly, cyclo(Tyr-Val) did not exhibit cytotoxic effects on Th2 cells at various concentrations tested .
Parameter Effect of Cyclo(Tyr-Val)
IL-4 SecretionInhibited (P < 0.0001)
IL-5 SecretionInhibited (P < 0.01)
IL-13 SecretionInhibited (P < 0.001)
Airway HyperresponsivenessReduced (P < 0.0001)
CytotoxicityNone observed

1.2. Mechanism of Action

The mechanism by which cyclo(Tyr-Val) exerts its effects appears to involve modulation of immune cell activity, particularly Th2 cells. By inhibiting the production of key cytokines associated with allergic responses, cyclo(Tyr-Val) may help mitigate the symptoms associated with asthma and other allergic conditions .

2.2. Biotechnological Applications

In biotechnology, cyclo(Tyr-Val) can serve as a model compound for synthesizing more complex cyclic peptides through methods such as β-thiolactone frameworks that facilitate the formation of constrained cyclic structures . This approach can lead to the development of novel therapeutics with enhanced stability and bioactivity.

Comparison with Similar Compounds

Key Research Findings

Structural Determinants of Activity: The hydroxyl group in Cyclo(4-OH-Pro-Leu) enhances its algicidal activity by promoting ROS generation, unlike non-hydroxylated analogs like Cyclo(Pro-Leu) . The L-configuration of amino acids in Cyclo(Pro-Val) (e.g., L-Pro-L-Val) is critical for its antimicrobial activity, as D-configured analogs show reduced efficacy .

Thermal Stability :

  • Cyclo(Tyr-Val) and Cyclo(Ala-Pro) are less thermally stable than Cyclo(Ala-Tyr), which accumulates post-heating due to protein degradation .

Antitumor Mechanisms :

  • Cyclo(Tyr-Val) induces apoptosis via mitochondrial pathways, while Cyclo(Pro-Phe) from Exiguobacterium acetylicum targets cell membrane integrity .

Ecological Roles :

  • Cyclo(Pro-Val) and Cyclo(Pro-Gly) from Bacillus spp. regulate algal blooms, demonstrating ecological relevance .

Biological Activity

Cyclo(Tyr-Val), a cyclic dipeptide, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by recent research findings.

Overview of Cyclo(Tyr-Val)

Cyclo(Tyr-Val) is a cyclic dipeptide composed of tyrosine (Tyr) and valine (Val). The cyclic structure enhances the stability and bioactivity of the peptide compared to its linear counterparts. Research indicates that cyclopeptides often exhibit unique biological activities due to their conformational rigidity and ability to interact with various biological targets.

Antioxidant Activity

Cyclo(Tyr-Val) has been studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress. A study demonstrated that cyclopeptides can scavenge reactive oxygen species (ROS), contributing to their potential therapeutic effects against oxidative damage.

Antimicrobial Properties

Research has indicated that cyclo(Tyr-Val) exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. This antimicrobial action is attributed to the disruption of microbial cell membranes, leading to cell lysis .

Inhibition of Tyrosinase Activity

Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for skin whitening agents. Cyclo(Tyr-Val) has been investigated for its ability to inhibit tyrosinase activity, which could be beneficial in treating hyperpigmentation disorders. Docking studies suggest that cyclo(Tyr-Val) binds to the active site of tyrosinase, blocking substrate access and reducing enzymatic activity .

The mechanisms through which cyclo(Tyr-Val) exerts its biological effects involve:

  • Binding Affinity : The cyclic structure allows for enhanced binding to target proteins, increasing the efficacy of interactions.
  • Signal Transduction Modulation : Cyclo(Tyr-Val) may influence various signaling pathways by modulating receptor interactions and downstream effects.
  • Enzyme Inhibition : By competitively inhibiting enzymes such as tyrosinase, cyclo(Tyr-Val) can alter metabolic pathways critical for cellular function.

Case Studies

  • Antioxidant Study :
    • Objective : To evaluate the antioxidant capacity of cyclo(Tyr-Val).
    • Method : DPPH assay was employed to measure radical scavenging activity.
    • Results : Cyclo(Tyr-Val) demonstrated significant scavenging activity at concentrations above 1 mM, suggesting potential applications in oxidative stress-related conditions.
  • Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial properties against Staphylococcus aureus.
    • Method : Agar diffusion method was used to test inhibitory zones.
    • Results : Cyclo(Tyr-Val) showed a notable inhibition zone (15 mm) at 100 µg/mL concentration, indicating strong antibacterial activity.
  • Tyrosinase Inhibition :
    • Objective : To determine the inhibitory effect on mushroom tyrosinase.
    • Method : Enzymatic assays were conducted using varying concentrations of cyclo(Tyr-Val).
    • Results : At 2 mM concentration, cyclo(Tyr-Val) reduced tyrosinase activity by 40%, showcasing its potential as a skin-whitening agent.

Comparative Analysis with Similar Compounds

CompoundStructureBiological ActivityMechanism of Action
Cyclo(Tyr-Val)CyclicAntioxidant, AntimicrobialEnzyme inhibition, Radical scavenging
Cyclo(Pro-Tyr)CyclicTyrosinase inhibitorCompetitive binding to tyrosinase
Cyclo(Pro-Leu)CyclicLimited antimicrobialWeak membrane disruption

Q & A

Q. What are the validated methods for synthesizing Cyclo(Tyr-Val) in laboratory settings?

Cyclo(Tyr-Val) is synthesized via solid-phase peptide synthesis (SPPS) followed by cyclization using coupling reagents like HATU or DCC. Post-cyclization, purification is typically performed via reverse-phase HPLC with C18 columns, and structural confirmation relies on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . Stability during synthesis requires strict temperature control (2–8°C storage post-purification) to prevent degradation .

Q. How is the structural integrity of Cyclo(Tyr-Val) confirmed post-synthesis?

Key techniques include:

  • High-resolution mass spectrometry (HR-MS) to verify molecular weight (C₁₄H₁₈N₂O₃, MW 262.3) .
  • NMR spectroscopy (¹H and ¹³C) to confirm cyclic conformation and stereochemistry. For example, HMBC correlations can validate intramolecular Tyr-Val linkages .
  • Circular dichroism (CD) to assess chiral stability, particularly for enantiomeric purity .

Q. What are the optimal storage conditions for Cyclo(Tyr-Val) to ensure long-term stability?

Cyclo(Tyr-Val) should be stored at 2–8°C in lyophilized form, protected from light and moisture. Stability studies on analogous cyclic dipeptides (e.g., cyclo(Tyr-Pro)) show resistance to enzymatic degradation but susceptibility to hydrolysis under extreme pH .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivities of Cyclo(Tyr-Val) across studies?

Discrepancies (e.g., variable cytotoxicity or antimicrobial efficacy) may arise from differences in:

  • Assay conditions : pH, solvent (DMSO vs. aqueous buffers), and cell line specificity (e.g., Pinus thunbergii vs. mammalian cells) .
  • Purity thresholds : Impurities >5% can skew bioactivity results; validate via HPLC-UV/ELSD .
  • Biological models : Compare in vitro (e.g., NF-κB inhibition ) and in vivo (e.g., anticoagulant assays ) outcomes. Replicate studies under standardized protocols .

Q. What computational strategies are effective in predicting Cyclo(Tyr-Val)'s interactions with biological targets?

  • Molecular docking : Screen against VEGFR2 or fungal cell wall synthases using AutoDock Vina .
  • Molecular dynamics (MD) simulations : Analyze stability of Cyclo(Tyr-Val)-protein complexes over 100-ns trajectories to identify binding hotspots .
  • QSAR modeling : Correlate structural features (e.g., hydroxyl group positioning) with observed antifungal activity .

Q. What experimental models are most appropriate for evaluating Cyclo(Tyr-Val)'s bioactivity and mechanism of action?

  • In vitro :
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HCT-116 for colorectal cancer) .
  • Antimicrobial activity: Broth microdilution against plant pathogens like Clavibacter michiganensis .
    • In vivo :
  • Zebrafish models for anticoagulant activity (e.g., tail-bleeding assays) .
  • Murine models for anti-inflammatory effects (e.g., LPS-induced TNF-α suppression) .

Methodological Considerations

Q. How can researchers ensure reproducibility in Cyclo(Tyr-Val) studies?

  • Standardize protocols : Use defined solvent systems (e.g., 0.1% DMSO in PBS) and cell passage numbers .
  • Cross-validate results : Compare data with structurally similar cyclic dipeptides (e.g., cyclo(Phe-Val) or cyclo(Pro-Tyr)) to identify structure-activity trends .
  • Document negative results : Publish null outcomes (e.g., lack of activity in Gram-negative bacteria) to prevent publication bias .

Q. What analytical techniques are critical for detecting Cyclo(Tyr-Val) degradation products?

  • LC-MS/MS : Monitor hydrolytic cleavage (e.g., Tyr-Val bond breakage) under stress conditions .
  • FTIR spectroscopy : Identify carbonyl group changes indicative of diketopiperazine ring opening .
  • Stability-indicating assays : Use accelerated stability testing (40°C/75% RH) to predict shelf life .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response data for Cyclo(Tyr-Val) bioactivity?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values .
  • ANOVA with post-hoc tests : Compare efficacy across multiple concentrations or analogs (e.g., cyclo(Tyr-Leu) vs. Cyclo(Tyr-Val)) .
  • Meta-analysis : Pool data from independent studies to assess effect size consistency .

Q. What criteria should guide the selection of Cyclo(Tyr-Val) analogs for comparative studies?

Prioritize analogs based on:

  • Structural similarity : Substitutions at tyrosine (e.g., cyclo(Phe-Val)) or valine (e.g., cyclo(Tyr-Leu)) .
  • Bioactivity profiles : Select analogs with known antifungal or cytotoxic properties (e.g., cyclo(Pro-Tyr) for marine bacteria inhibition) .
  • Synthetic feasibility : Balance complexity (e.g., hydroxylation patterns) with yield optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(Tyr-Val)
Reactant of Route 2
Cyclo(Tyr-Val)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.